![molecular formula C17H17FN2O2 B6538908 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide CAS No. 1060309-56-9](/img/structure/B6538908.png)
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide (DMF-FBA) is a small molecule that has been studied for its potential to act as a therapeutic agent for various diseases. It belongs to the class of substituted amides and has been found to have a range of unique properties. DMF-FBA has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as its ability to modulate the activity of certain enzymes.
科学研究应用
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to act as a therapeutic agent for various diseases. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its ability to modulate the activity of certain enzymes. In particular, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its ability to inhibit the growth of certain cancer cells.
作用机制
Target of Action
The primary target of F5097-0529 is the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, plays a crucial role in the termination of protein synthesis. It is involved in the recognition of the termination codons at the end of the mRNA sequence during protein synthesis .
Mode of Action
F5097-0529 is a first-in-class drug candidate designed to selectively deliver catalytic GSPT1 protein degraders to HER2-expressing tumor cells via antibody targeting . It leverages the Dual-Precision Targeted Protein Degradation (TPD²) approach, which is designed to use antibody-drug conjugates (ADCs) to precisely deliver and target intracellular proteins for degradation, leading to cancer cell death .
Biochemical Pathways
The compound affects the protein synthesis pathway by targeting the GSPT1 protein. By degrading GSPT1, F5097-0529 disrupts protein synthesis, leading to the death of HER2-expressing tumor cells .
Result of Action
The result of F5097-0529’s action is the selective degradation of GSPT1 in HER2-expressing tumor cells. This leads to disruption of protein synthesis and ultimately, the death of these cancer cells .
Action Environment
The action of F5097-0529 is influenced by the presence of HER2-expressing tumor cells. The compound is designed to selectively target these cells, so its efficacy is likely to be higher in environments where such cells are present
实验室实验的优点和局限性
The advantages of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments include its simple synthesis process, its ability to inhibit the activity of certain enzymes, and its potential to act as a therapeutic agent for various diseases. However, there are some limitations to using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not yet fully understood. Additionally, there is a risk of toxicity associated with the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments.
未来方向
The potential for N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to act as a therapeutic agent for various diseases is promising, and there are many future directions that can be explored. For example, further research can be conducted to better understand the mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide and its effects on the body. Additionally, further research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used as a drug delivery system or to be used in combination with other drugs to improve therapeutic efficacy. Additionally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of other diseases, such as neurological disorders. Finally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of cancer.
合成方法
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is synthesized by a two-step process. The first step involves the reaction of dimethylformamide (DMF) with 3-fluorobenzoyl chloride to form the corresponding amide. The second step involves the reaction of this amide with 4-[(dimethylcarbamoyl)methyl]phenyl bromide to form N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide. This synthesis process is simple and can be completed in a short amount of time.
属性
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIFKUYBIYVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-fluorobenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。